An In-depth Technical Guide to Ethyl 2-amino-3-hydroxybenzoate (CAS 606-13-3): Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 2-amino-3-hydroxybenzoate (CAS 606-13-3): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-3-hydroxybenzoate (CAS No. 606-13-3) is a multifaceted organic compound possessing a unique arrangement of functional groups that makes it a valuable intermediate in synthetic and medicinal chemistry. With the molecular formula C9H11NO3, this substituted benzoate ester integrates an amino group and a hydroxyl group ortho and meta, respectively, to the ethyl ester moiety on the benzene ring. This configuration imparts a distinct reactivity profile, rendering it a versatile precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, discusses its synthetic and reactive characteristics, outlines its current and potential applications in drug discovery, and details essential safety and handling protocols.
Introduction
Ethyl 2-amino-3-hydroxybenzoate is a small molecule of significant interest to the scientific community, particularly those involved in organic synthesis and pharmaceutical development.[1] Its structure, featuring adjacent amino and hydroxyl groups on a benzoate framework, provides multiple reaction sites for chemical modification. This inherent functionality allows it to serve as a foundational building block for more elaborate molecular architectures. While it is supplied for research purposes only and not for therapeutic use, its potential as a synthetic intermediate is widely recognized.[1] Understanding the core properties of this compound is crucial for leveraging its synthetic utility and exploring its potential in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
The fundamental properties of Ethyl 2-amino-3-hydroxybenzoate are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.
Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 606-13-3 | [1][2][3] |
| Molecular Formula | C9H11NO3 | [1][2][4] |
| Molecular Weight | 181.19 g/mol | [1][2][4] |
| Appearance | Not specified, likely a solid | - |
| Solubility | Soluble in organic solvents | [2] |
| SMILES | CCOC(=O)C1=C(C(=CC=C1)O)N | [2] |
| InChI Key | RNWXEDHFXYFTNM-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
For unequivocal identification and quality control, spectroscopic analysis is indispensable. While specific spectra are proprietary to suppliers, analytical data such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically available upon request from commercial vendors to confirm the structure and purity of Ethyl 2-amino-3-hydroxybenzoate.[5]
Synthesis and Reactivity
The synthetic utility of Ethyl 2-amino-3-hydroxybenzoate stems from the reactivity of its three distinct functional groups: the amino group, the hydroxyl group, and the ethyl ester.
Synthesis
The diagram below illustrates a representative workflow for the synthesis of a substituted aminohydroxybenzoate, highlighting the key chemical transformations.
Caption: A generalized workflow for synthesizing substituted aminohydroxybenzoates.
Reactivity and Mechanistic Insights
The chemical behavior of Ethyl 2-amino-3-hydroxybenzoate is governed by its functional groups.
-
Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is a key handle for introducing nitrogen-containing heterocycles.
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. It can participate in etherification and esterification reactions. Its position adjacent to the amino group allows for potential intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity.
-
Ethyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and hydroxyl groups.
The proximity of the amino and hydroxyl groups makes this molecule an excellent precursor for condensation reactions to form heterocyclic structures, such as benzoxazoles, which are prevalent scaffolds in many pharmaceutical compounds.
Applications in Research and Drug Development
Ethyl 2-amino-3-hydroxybenzoate is primarily used as a versatile building block in the synthesis of more complex organic molecules for various research applications.[1]
Intermediate for Heterocyclic Synthesis
The arrangement of functional groups is ideal for constructing fused ring systems. This makes it a valuable starting material for creating libraries of novel compounds to be screened for biological activity. For instance, aminobenzoic acid derivatives are recognized as important intermediates for synthesizing pharmacologically relevant heterocyclic compounds.[7]
Potential in Medicinal Chemistry
While the molecule itself is not an active pharmaceutical ingredient, its derivatives have potential therapeutic applications. For example, a structurally related compound, Ethyl 5-amino-2-fluoro-3-hydroxybenzoate, has been explored for its potential anti-inflammatory and antimicrobial activities.[8] This suggests that the core 2-amino-3-hydroxybenzoate scaffold could be a promising starting point for developing new drugs. Furthermore, it has been noted that Ethyl 2-amino-3-hydroxybenzoate can act as a catalyst for the hydrolysis of phenoxazinones, indicating potential utility in biochemical assays or as a lead for enzyme inhibitor design.[2]
The diagram below illustrates the central role of Ethyl 2-amino-3-hydroxybenzoate as a precursor in drug discovery workflows.
Caption: Role as a precursor in drug discovery.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure the stability of Ethyl 2-amino-3-hydroxybenzoate and the safety of laboratory personnel.
Hazard Identification
The compound is associated with the following GHS Hazard Statements:[1][3]
The signal word for this chemical is "Warning".[3]
Recommended Handling and Personal Protective Equipment (PPE)
To mitigate risks, the following precautionary statements should be observed:
-
P261: Avoid breathing dust.[9]
-
P264: Wash skin thoroughly after handling.[9]
-
P271: Use only outdoors or in a well-ventilated area.[9]
-
P280: Wear protective gloves.[9]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Work should be conducted in a well-ventilated laboratory or fume hood. Appropriate PPE, including safety goggles, gloves, and a lab coat, is essential.
Storage and Stability
To maintain its integrity and stability, Ethyl 2-amino-3-hydroxybenzoate should be stored under the following conditions:[1][2][3]
-
Container: Keep the container tightly closed.[3]
Conclusion
Ethyl 2-amino-3-hydroxybenzoate (CAS 606-13-3) is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique trifunctional structure provides a versatile platform for constructing complex molecules, particularly heterocyclic compounds of medicinal interest. While its toxicological properties have not been exhaustively investigated, established GHS classifications necessitate careful handling and storage. For researchers and drug development professionals, this compound represents a key building block, offering a gateway to novel molecular entities with the potential for therapeutic applications.
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